molecular formula C5H11N B2545864 Piperidine D10 CAS No. 45393-79-1

Piperidine D10

Cat. No.: B2545864
CAS No.: 45393-79-1
M. Wt: 95.211
InChI Key: NQRYJNQNLNOLGT-YXALHFAPSA-N
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Description

Piperidine D10 Hydrochloride (CAS 339080-76-1) is a selectively deuterated derivative of piperidine, supplied as a high-purity reference standard. This compound, with the molecular formula C5HD10N•HCl, is chemically defined as Piperidine-2,2,3,3,4,4,5,5,6,6-d10 hydrochloride, where ten hydrogen atoms are replaced by deuterium . This isotopic labeling makes it an essential tool in pharmaceutical research and development, particularly for use in Analytical Method Development and Validation (AMV), and Quality Control (QC) applications during the commercial production of piperidine-containing compounds or the filing of Abbreviated New Drug Applications (ANDA) . The piperidine moiety is a fundamental heterocyclic structure in medicinal chemistry, frequently serving as a key building block in a wide range of therapeutic agents . Its applications extend across numerous drug discovery areas, including the development of anticancer , antiviral, and antimicrobial agents . The deuterated form, this compound, is particularly valuable for its use as an internal standard in mass spectrometry and other analytical techniques, where its distinct isotopic signature allows for precise quantification and reliable tracking of the non-deuterated piperidine compound in complex biological or chemical mixtures. This product is intended for research applications only and is not for diagnostic or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYJNQNLNOLGT-YXALHFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(NC(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Perdeuterated Piperidine and Analogues

Strategies for Complete Deuterium (B1214612) Incorporation in the Piperidine (B6355638) Ring

Achieving complete or near-complete deuteration of the piperidine ring to produce Piperidine-d11 requires robust synthetic strategies capable of replacing all eleven hydrogen atoms with deuterium.

Reduction-Based Deuteration Approaches

A common and effective method for preparing perdeuterated piperidine involves the reduction of pyridine (B92270) or its derivatives using a deuterium source. d-nb.infonih.gov Catalytic reduction of pyridine with deuterium gas (D2) is a direct approach, though it can sometimes suffer from incomplete deuteration or require harsh conditions. nih.gov

A milder alternative involves the use of deuterated reducing agents. For instance, the reduction of pyridine N-oxides to piperidines can be achieved with high efficiency using deuterated ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method offers the advantages of simplicity, high yields, and mild reaction conditions, avoiding the need for strong acids or high pressures. organic-chemistry.org

Organometallic approaches have also been developed to control the deuteration process. A tungsten-complexed pyridinium (B92312) salt can be treated sequentially with deuteride (B1239839) (D⁻) and deuterium ion (D⁺) sources to produce a series of deuterated tetrahydropyridine (B1245486) isotopomers, which can then be further reduced to the corresponding piperidines. d-nb.info This method allows for the synthesis of a library of piperidine isotopologues with varying degrees of deuteration. d-nb.info

PrecursorReducing Agent/Deuterium SourceCatalystProductKey Features
PyridineD2 gasVariousPiperidine-d11Direct but can require harsh conditions. nih.gov
Pyridine N-oxideDeuterated Ammonium FormatePd/CPiperidine-d11Mild conditions, high yield. organic-chemistry.org
Tungsten-complexed Pyridinium SaltD⁻ and D⁺ sources-Deuterated TetrahydropyridinesStepwise, controlled deuteration. d-nb.info

Hydrogen-Deuterium Exchange Reactions for Exhaustive Labeling

Hydrogen-Deuterium Exchange (HDX) reactions offer a powerful tool for introducing deuterium into organic molecules, including N-heterocycles. acs.orgnih.gov These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst. nih.gov

Metal-catalyzed HDX reactions are particularly effective. For example, rhodium complexes have been shown to efficiently label N-heterocyclic scaffolds at positions α and β to the nitrogen atom. acs.org By extending reaction times and increasing catalyst loading, high levels of deuterium incorporation can be achieved. acs.org Palladium catalysts are also widely used, with a preference for deuterating aliphatic positions. nih.gov The choice of metal catalyst can influence the regioselectivity of the deuteration. nih.gov

Acid- and base-catalyzed HDX reactions represent another approach. nih.gov These methods rely on the lability of certain protons under acidic or basic conditions to facilitate exchange with deuterium from a deuterated solvent. nih.gov For instance, base-catalyzed HDX can be used to exchange acidic protons adjacent to carbonyl groups. nih.gov

Catalyst SystemDeuterium SourceKey Features
Rhodium complexesD₂OEfficient labeling at α and β positions to nitrogen. acs.org
Palladium on Carbon (Pd/C)D₂O, Deuterated alcohols, DClPrefers aliphatic positions. nih.gov
Acid/Base CatalysisD₂OpH-dependent, targets labile protons. nih.gov

De novo Synthesis of Perdeuterated Piperidine Precursors

De novo synthesis involves the construction of the piperidine ring from acyclic, deuterated starting materials. This bottom-up approach provides ultimate control over the placement and extent of deuteration. While often more synthetically demanding, it is a valuable strategy when highly specific deuteration patterns are required or when other methods fail to provide complete isotopic labeling. nih.gov

The synthesis can start from simple, commercially available deuterated building blocks. For example, the synthesis of a deuterated piperidine derivative can be achieved by reacting piperidine with 4-fluorobenzaldehyde (B137897) to form 4-piperidinyl-benzaldehyde, which is then further functionalized. nih.gov Enzymatic methods are also emerging as powerful tools for the de novo synthesis of deuterated compounds, offering high selectivity under mild conditions. nih.gov

Regio- and Stereoselective Deuteration Techniques

For many applications, the precise placement of deuterium atoms at specific positions within the piperidine ring is crucial. Regio- and stereoselective deuteration techniques allow for this level of control.

Precision Deuteration of Tetrahydropyridine Intermediates

Tetrahydropyridines (THPs) are valuable intermediates in the synthesis of deuterated piperidines. d-nb.infonih.gov By controlling the deuteration of THPs, specific isotopomers of piperidine can be accessed.

An organometallic approach using a tungsten-complexed pyridinium salt allows for the stepwise and highly selective incorporation of deuterium. d-nb.info By choosing the appropriate sequence of deuteride and proton/deuteron (B1233211) addition, a range of d0 to d8 THP isotopomers can be synthesized. d-nb.inforesearchgate.net These THPs can then be catalytically hydrogenated or deuterated to yield the desired piperidine isotopomers. nih.gov For instance, catalytic hydrogenation of a d6-THP derivative over palladium on carbon can produce a piperidine with significant scrambling of deuterium at the C3', C4', and C5' positions, but not at C2, C2', and C6. researchgate.net

Chemo-enzymatic methods also offer a high degree of stereoselectivity. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted THPs into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org Deuterium labeling experiments using this system have shown that the reduction of the enamine intermediate proceeds with high stereoselectivity. nih.govacs.org

MethodIntermediateKey Features
Organometallic (Tungsten complex)Tetrahydropyridine (THP)Stepwise, regio- and stereoselective deuteration. d-nb.inforesearchgate.net
Chemo-enzymatic CascadeN-substituted THPHighly stereoselective synthesis of substituted piperidines. nih.govacs.org

Selective Deuteration at Alpha and Beta Positions to Nitrogen

The positions alpha (α) and beta (β) to the nitrogen atom in the piperidine ring are often of particular interest for deuteration due to their metabolic reactivity. google.com

Metal-catalyzed HDX reactions can provide selectivity for these positions. Rhodium catalysts can be used to label positions α and β to the nitrogen with high isotopic enrichment. acs.org Ruthenium-based catalysts have also been developed for the selective deuteration of amines at the α and/or β positions. google.com For secondary amines, RuCl₂(PPh₃)₃ has been shown to selectively deuterate the α-carbon atom with high deuterium incorporation. nih.gov

Organophotocatalysis offers a mild and highly regioselective method for α-deuteration. nih.gov By temporarily masking the secondary amine as a carbamate, a photoredox-HAT (Hydrogen Atom Transfer) process can promote the formation of an α-carbamyl radical, which then undergoes efficient H/D exchange with D₂O. nih.gov This method is effective for a variety of secondary amines, including piperidine and piperazine (B1678402) structures. nih.gov

MethodPosition(s) DeuteratedCatalyst/ReagentKey Features
Metal-catalyzed HDXα and βRhodium complexes, Ruthenium complexesHigh isotopic enrichment at specific positions. acs.orggoogle.com
OrganophotocatalysisαPhotoredox catalyst, D₂OMild conditions, high regioselectivity. nih.gov
Base-promoted deuterationβ and γ (of pyridines)KOtBu, DMSO-d6Complements α-deuteration methods. rsc.org

Catalytic and Organometallic Approaches in Deuterated Piperidine Synthesis

The synthesis of perdeuterated piperidine and its analogs has been significantly advanced through the development of sophisticated catalytic and organometallic methodologies. These approaches offer high efficiency and selectivity in introducing deuterium atoms into the N-heterocyclic scaffold, moving beyond classical methods that often require harsh conditions or multi-step procedures.

Transition Metal-Mediated Deuteration

Transition metal catalysis, particularly through Hydrogen Isotope Exchange (HIE), represents a powerful strategy for the deuteration of N-heterocycles like piperidine. acs.org This method allows for the direct replacement of C-H bonds with C-D bonds, often with high regioselectivity and deuterium incorporation levels.

Iridium-Based Catalysts: Iridium complexes are highly effective for HIE reactions. acs.org Air-stable iridium(I) catalysts, such as [IrCl(COD)(IMes)], have demonstrated significant efficacy in the deuteration of a wide range of N-heterocyclic compounds. acs.orgresearchgate.net The process typically utilizes a deuterated solvent, like methanol-d₄, as the deuterium source. Research has shown that the efficiency of these iridium-catalyzed reactions can be dramatically enhanced by the addition of a base, such as sodium methoxide (B1231860) (NaOMe). acs.org The catalytic system deuterates various N-heterocyclic scaffolds with high conversion rates, achieving up to approximately 90% deuteration at specific sites. acs.org Iridium(I) NHC/phosphine catalysts have also been successfully applied to the selective deuteration of indole (B1671886) and azaindole heterocycles, which are structurally related to piperidine precursors. researchgate.netresearchgate.net

Rhodium-Based Catalysts: Rhodium complexes are also employed, particularly in the hydrogenation of pyridine precursors to form piperidine rings. osti.gov A rhodium-catalyzed method using precatalysts like [(η⁵-C₅Me₅)Rh(N-C)H] can hydrogenate (or deuterate) a diverse array of N-heteroarenes. osti.gov When pyridine is deuterated using such a catalyst, a statistical distribution of deuterium is observed in the resulting piperidine product. osti.gov This indicates that the reaction involves a rapid H-D exchange before the final deuteration step. osti.gov Other rhodium catalysts, such as [Rh(OMe)(1,5-COD)]₂, have also been used, with isotopic enrichments varying based on reaction conditions and the specific substrate. researchgate.net

Other Transition Metals: A variety of other transition metals, including Ruthenium, Nickel, and Palladium, have been utilized in HIE reactions for N-heterocycles. chemrxiv.org Ruthenium nanoparticles have been employed for labeling nucleobases and other heterocycles. chemrxiv.org Similarly, highly efficient α-diimine nickel complexes have been developed for the deuteration of N-heterocycles. chemrxiv.org These methods underscore the broad utility of transition metals in preparing deuterated compounds. chemrxiv.org

Table 1: Examples of Transition Metal Catalysts in Deuteration of N-Heterocycles
Catalyst SystemDeuterium SourceSubstrate TypeKey FindingsReference
[IrCl(COD)(IMes)] / NaOMeMethanol-d₄N-HeterocyclesBase enhances efficiency; achieves up to ~90% site deuteration. acs.org
[(η⁵-C₅Me₅)Rh(ppy)H]D₂ gasPyridineCatalytic deuteration to piperidine with statistical deuterium distribution. osti.gov
Ru@PVP NanoparticlesD₂ONucleobases, ImidazolesEfficient H/D exchange on nitrogen-containing rings. chemrxiv.org
α-diimine Nickel ComplexesNot SpecifiedN-HeterocyclesHighly efficient deuteration and tritiation. chemrxiv.org

Biocatalytic Pathways for Deuterium Incorporation

Biocatalysis offers a green and highly selective alternative for deuterium incorporation, often proceeding under mild conditions with remarkable specificity. Enzymes can catalyze H/D exchange at specific positions that are challenging to access through traditional chemical methods.

One notable approach involves a dual-protein catalysis system for the selective deuteration of amino acids at both Cα and Cβ positions. wisc.edu In this system, an aminotransferase (DsaD) is paired with a partner protein (DsaE) to facilitate Cα and Cβ H/D exchange, whereas the aminotransferase alone only catalyzes Cα-deuteration. wisc.edu This highlights the potential for protein complexes to achieve unique reactivity. While demonstrated on amino acids, the principles are applicable to other amine-containing structures.

Further research has explored reductive microbial deuteration using various yeast strains. researchgate.net This strategy focuses on economical approaches by utilizing inexpensive carbon sources to achieve a high degree of isotopic labeling. researchgate.net Such methods are particularly attractive for the large-scale production of deuterated building blocks.

Zincke Imine Intermediates for Heteroatom Deuteration

A specialized method for introducing deuterium into pyridine rings, the precursors to piperidines, involves the use of Zincke imine intermediates. chemrxiv.orgnih.govnih.govacs.org This strategy allows for the specific deuteration of the C3 and C5 positions of the pyridine ring. chemrxiv.orgnih.gov

The process begins with the activation of a pyridine, followed by a ring-opening reaction with an amine (e.g., dibenzylamine) to form a stable Zincke imine intermediate. nih.gov This electron-rich intermediate can then be deuterated at the C3 and C5 positions using a suitable deuterium source. nih.govnih.gov Subsequent ring-closure with an ammonium salt, such as ¹⁵NH₄Cl, regenerates the pyridine ring, now containing deuterium atoms at specific sites. chemrxiv.orgnih.gov This method is particularly valuable for creating higher mass isotopologs (e.g., M+2, M+3) required for analyses like liquid chromatography-mass spectrometry (LC-MS). chemrxiv.orgnih.govacs.org While primarily used for carbon deuteration and ¹⁵N-labeling, it is an elegant pathway for isotopic modification of the heterocyclic core before its reduction to a piperidine. chemrxiv.orgnih.gov

Purification and Isotopic Enrichment Assessment Strategies

Following the synthesis of deuterated piperidine, rigorous purification and analysis are essential to ensure both chemical purity and the desired level of isotopic enrichment.

Purification: Standard organic chemistry purification techniques are employed to isolate the deuterated product from the reaction mixture. Common methods include:

Flash Column Chromatography: Used to separate the target compound from unreacted starting materials, catalysts, and byproducts. google.com

Recrystallization: An effective method for purifying solid compounds, often from a deuterated solvent to prevent isotopic dilution.

Solid-Phase Extraction: Can be used to isolate derivatized compounds from crude extracts before final analysis. researchgate.net

Isotopic Enrichment Assessment: Determining the extent and location of deuterium incorporation is critical. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. rsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of the deuterated molecule with high precision, confirming the incorporation of deuterium atoms. rsc.orgrsc.org By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. rsc.org For instance, electrospray ionization (ESI) can detect the molecular ion [M+H]⁺, and the shift in mass compared to the non-deuterated analog confirms deuteration.

¹H NMR (Proton NMR): In a highly deuterated compound, the disappearance or reduction in the intensity of specific proton signals directly corresponds to the sites of deuteration. labinsights.nl

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum where each signal corresponds to a deuterated position. sigmaaldrich.com It is particularly useful for analyzing highly enriched compounds where residual proton signals in ¹H NMR are too weak for accurate quantification. sigmaaldrich.com

Combining these techniques provides a comprehensive evaluation, ensuring the final product meets the required specifications for both chemical purity and isotopic labeling. rsc.org For example, a certificate of analysis for a deuterated compound might report a chemical purity of >98% determined by Gas Chromatography (GC) and an isotopic enrichment of >99% determined by mass spectrometry. medchemexpress.com

Table 2: Analytical Strategies for Deuterated Compound Analysis
TechniquePurposeInformation ObtainedReference
High-Resolution Mass Spectrometry (HRMS)Isotopic Enrichment & PurityPrecise mass, isotopic distribution, calculation of % deuteration. rsc.orgrsc.org
¹H NMR SpectroscopyStructural Verification & Site of LabelingDisappearance/reduction of proton signals at deuterated sites. labinsights.nl
²H NMR SpectroscopyStructural Verification & Isotopic PurityDirect detection of deuterium signals; useful for highly enriched compounds. sigmaaldrich.com
Gas/Liquid Chromatography (GC/LC)Chemical PuritySeparation and quantification of the main compound versus impurities. rsc.orgmedchemexpress.com

Advanced Spectroscopic Characterization and Conformational Analysis of Perdeuterated Piperidine

Vibrational Spectroscopy for Isotopic Signature Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying molecules based on their characteristic vibrational modes. psu.edu In the case of piperidine-d10, these methods are particularly insightful for tracking the isotopic substitution through the significant frequency shifts of vibrational bands compared to its standard hydrogen-containing counterpart, piperidine (B6355638). americanpharmaceuticalreview.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The substitution of hydrogen with deuterium (B1214612) in piperidine-d10 results in predictable and significant shifts in the IR spectrum. The most prominent changes are observed in the stretching frequencies involving hydrogen atoms due to the mass difference.

The N-H stretching fundamental of piperidine is typically observed in the vapor phase around 3364 cm⁻¹. researchgate.net In contrast, for N-deuterated piperidine, the N-D stretching band appears at a much lower frequency, a phenomenon confirmed in studies of deuterated analogues. researchgate.netamu.edu.pl This shift is a direct consequence of the heavier mass of deuterium. Similarly, the C-H stretching vibrations, which appear in the 2880-2983 cm⁻¹ range for piperidine, are expected to shift to significantly lower wavenumbers (approximately 2100-2200 cm⁻¹) in piperidine-d10. researchgate.net Bending vibrations, such as CH₂ scissoring and wagging modes, which are found below 1500 cm⁻¹ in piperidine, also shift to lower frequencies upon deuteration. researchgate.net

These isotopic shifts are invaluable for confirming the successful deuteration of the molecule and for assigning specific vibrational modes.

Table 1: Comparison of Major Infrared Vibrational Frequencies for Piperidine and Expected Shifts for Piperidine-d10 This table is illustrative, based on known isotopic effects. Precise experimental values for piperidine-d10 may vary.

Vibrational ModeTypical Frequency in Piperidine (cm⁻¹)Expected Frequency in Piperidine-d10 (cm⁻¹)Reference
N-H Stretch~3364~2450 (N-D Stretch) researchgate.net
C-H Stretch2880 - 2983~2100 - 2200 (C-D Stretch) researchgate.net
CH₂ Scissoring~1450Lower frequency researchgate.net
C-N-C Stretch~1155Lower frequency rjpbcs.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. psu.edu For piperidine, Raman studies have been conducted on the liquid and crystalline solid states, as well as in surface-enhanced Raman scattering (SERS) experiments. researchgate.netresearchgate.netresearchgate.net

Similar to IR spectroscopy, the Raman spectrum of piperidine-d10 is characterized by significant downward shifts in vibrational frequencies. Studies on N-deuterated piperidine have provided a basis for these expectations. researchgate.net The strong Raman bands corresponding to C-H and N-H stretching in piperidine are replaced by C-D and N-D bands at lower frequencies in the deuterated species. For instance, in a SERS study, a broad band at 965 cm⁻¹ in the piperidine/H₂O system was observed to shift to 758 cm⁻¹ when the solvent was changed to D₂O, demonstrating the sensitivity of vibrational modes to isotopic substitution in the local environment. researchgate.net The entire fingerprint region of the Raman spectrum is altered, providing a distinct signature for piperidine-d10.

Table 2: Key Raman Bands for Piperidine and Their Isotopic Sensitivity

Vibrational ModeTypical Frequency in Piperidine (cm⁻¹)Key Observation upon DeuterationReference
N-H Stretch~3195Shifts to lower frequency (N-D stretch). researchgate.net
C-H Stretch2854 - 2977Shifts to lower frequencies (C-D stretch). researchgate.netosu.edu
Ring VibrationsVariableFrequencies shift due to increased mass. researchgate.netresearchgate.net

Rotational Spectroscopy for Precise Structural and Isotopic Differentiation

Rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. Because these energy levels are determined by the molecule's moments of inertia, this technique is exceptionally sensitive to changes in mass distribution and molecular geometry. It is therefore an ideal method for distinguishing between conformers and isotopologues like piperidine-d10.

Piperidine exists predominantly in a chair conformation, but it has two distinct conformers based on the orientation of the N-H bond: axial (N-H bond parallel to the principal axis of the ring) and equatorial (N-H bond in the approximate plane of the ring). wikipedia.org The equatorial conformer is known to be more stable in the gas phase. wikipedia.org

Microwave spectroscopy has been successfully used to identify and characterize both the equatorial and axial conformers of piperidine and its N-deuterated analogue. researchgate.net The substitution of hydrogen with deuterium alters the moments of inertia, leading to a new set of rotational transition frequencies. By analyzing the microwave spectra, precise rotational constants can be determined for each conformer of piperidine-d10. This allows for an unambiguous identification and structural determination of both the equatorial and axial forms, as well as a precise measurement of their relative energies. researchgate.netharvard.edu

Molecular Rotational Resonance (MRR) spectroscopy is a modern, high-resolution technique that provides unparalleled specificity in distinguishing between different isotopologues and conformers in a mixture without the need for prior separation. researchgate.net The technique's ability to resolve molecules based on their unique moments of inertia makes it perfectly suited for the analysis of deuterated compounds. researchgate.net

For piperidine derivatives, MRR can differentiate not only between the d0 and d10 isotopologues but also among partially deuterated species (e.g., d1, d2, etc.). researchgate.net Each unique isotopomer possesses a distinct set of rotational constants, giving rise to a unique spectral "fingerprint." This allows for the precise quantification of each species in a mixture. This capability is crucial for studying reaction mechanisms involving deuteration and for verifying the isotopic purity of a piperidine-d10 sample. researchgate.net

Electronic Spectroscopy and Photophysical Behavior

Electronic spectroscopy involves transitions between electronic energy states, typically induced by the absorption of ultraviolet or visible light. The photophysical behavior of a molecule describes the subsequent decay pathways from the excited state, such as fluorescence, phosphorescence, and non-radiative decay.

The electronic absorption spectrum of piperidine itself is located in the vacuum ultraviolet (VUV) region. researchgate.net The photophysical properties, particularly fluorescence, are linked to its conformational activity. researchgate.net Deuteration is known to have a significant impact on the photophysical properties of molecules. rsc.org The substitution of C-H bonds with stronger, lower-frequency C-D bonds can reduce the efficiency of non-radiative decay pathways, where electronic energy is dissipated as vibrational energy. rsc.org

This reduction in non-radiative decay often leads to an increase in the quantum yields and lifetimes of both fluorescence and phosphorescence. rsc.org Therefore, it is expected that piperidine-d10 will exhibit a longer excited-state lifetime and potentially a higher fluorescence quantum yield compared to its non-deuterated counterpart. This "deuterium effect" is a well-documented phenomenon in photophysics and provides a valuable tool for manipulating and studying the excited-state dynamics of molecules. rsc.orgrsc.org The photophysical behavior of piperidine derivatives can also be influenced by their environment, with polarity playing a significant role in processes like photoinduced electron transfer (PET). mdpi.com

Ultraviolet Absorption and Fluorescence Studies

The photophysical properties of piperidine and its deuterated analogue, piperidine-d11, have been investigated to understand their absorption and fluorescence characteristics. acs.orgresearchgate.net In the vapor phase, piperidine exhibits two transitions in the ultraviolet (UV) region with origins at 38,707 cm⁻¹ and 44,070 cm⁻¹. acs.orgresearchgate.net The lower energy transition, S₁ ← S₀, is identified as a Rydberg transition, characterized by significant involvement of all the heavy atoms in the ring. acs.org

A notable feature in the vibrational analysis of this transition is a main progression of 640 cm⁻¹, which is assigned to the N-H out-of-plane bending motion. acs.orgresearchgate.net Upon excitation to the S₁ state, the piperidine molecule undergoes considerable distortion at the nitrogen atom relative to the alpha-carbons. acs.orgresearchgate.net

Piperidine displays weak fluorescence with a maximum at 33,500 cm⁻¹ and a quantum efficiency (qf) of approximately 1.3 × 10⁻⁴. acs.orgresearchgate.net The lifetime of the first excited singlet state (S₁) is estimated to be around 80 picoseconds. acs.orgresearchgate.net

Photophysical PropertyPiperidineReference
UV Transition Origin 138,707 cm⁻¹ acs.orgresearchgate.net
UV Transition Origin 244,070 cm⁻¹ acs.orgresearchgate.net
Fluorescence Maximum33,500 cm⁻¹ acs.orgresearchgate.net
Fluorescence Quantum Yield (qf)~1.3 × 10⁻⁴ acs.orgresearchgate.net
S₁ State Lifetime~80 ps acs.orgresearchgate.net

Deuterium Isotope Effects on Photophysical Processes

The substitution of hydrogen with deuterium in the piperidine ring, specifically in piperidine-d1 and piperidine-d11, leads to observable changes in its photophysical behavior. acs.orgresearchgate.net Studies have shown that deuterium substitution results in a slight increase in the fluorescence quantum efficiency. acs.orgresearchgate.net This phenomenon, known as the deuterium isotope effect, can be attributed to the altered vibrational modes of the molecule due to the heavier mass of deuterium. The change in zero-point energies and vibrational wavefunctions upon deuteration can affect the rates of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. A reduction in the efficiency of these non-radiative pathways typically leads to an enhanced fluorescence quantum yield. osti.gov

The investigation of deuterium isotope effects provides valuable insights into the electronic relaxation pathways of large polyatomic molecules. osti.gov For molecules with significant vibrational excitation, internal conversion to the ground state is often a dominant photophysical process. osti.gov The energy dependence of the decay rate indicates that for molecules with lower excess energies, vibrational relaxation can be slow compared to electronic relaxation. osti.gov Conversely, at high vibrational excitation, vibrational relaxation becomes faster than electronic relaxation. osti.gov Theoretical models have been developed to analyze the position-dependent isotope effects in the radiationless transitions of aromatic molecules containing non-bonding electrons. osti.gov

CompoundEffect on Fluorescence Quantum Yield (qf)Reference
Piperidine-d1Slight Increase acs.orgresearchgate.net
Piperidine-d11Slight Increase acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Deuterium NMR for Positional Analysis

Deuterium (²H) NMR spectroscopy is a powerful technique for determining the specific positions of deuterium atoms within a molecule. In the context of perdeuterated piperidine (Piperidine-d11), ²H NMR can confirm the completeness and uniformity of deuteration at all possible positions. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR but with a much smaller frequency range, which can sometimes lead to better resolution of signals.

The application of deuterium NMR extends to studying the stereochemistry and conformational dynamics of piperidine derivatives. For instance, methods have been developed to analyze the H/D exchange at the C2 position of the piperidine ring, providing insights into the reactivity and accessibility of specific sites. researchgate.net However, challenges such as poor regioselectivity and extensive signal overlap in NMR spectra can complicate the analysis of deuterated piperidines and related compounds. researchgate.net The development of novel hybrid ¹H/²H NMR methods allows for the determination of positional deuterium enrichments, which is crucial for metabolic flux analysis. uc.pt

Advanced NMR Techniques for Structural Elucidation of Deuterated Analogues

Advanced NMR techniques are indispensable for the complete structural characterization of complex molecules like deuterated piperidine analogues. ipb.pt These methods go beyond simple one-dimensional spectra to provide detailed connectivity and spatial information.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, establishing the connectivity of protons within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that correlates protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.com It is essential for assigning carbon and nitrogen resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and heteronuclei (typically ¹³C or ¹⁵N) over two or three bonds. numberanalytics.com This is particularly useful for piecing together the molecular framework, especially in complex heterocyclic systems. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional experiment provides information about the spatial proximity of nuclei. The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates they are close in space, which is crucial for determining stereochemistry and conformation. researchgate.net

These advanced techniques are routinely used to elucidate the structures of natural products and their synthetic derivatives, including those with heterocyclic scaffolds like piperidine. ipb.pt For deuterated analogues, these methods can confirm the positions of any remaining protons and help to understand the conformational preferences of the molecule. mdpi.comnih.gov

NMR TechniqueInformation ProvidedReference
COSY¹H-¹H coupling correlations (connectivity) numberanalytics.com
HSQCOne-bond ¹H-X (X=¹³C, ¹⁵N) correlations numberanalytics.com
HMBCLong-range (2-3 bond) ¹H-X correlations numberanalytics.com
NOESYThrough-space ¹H-¹H proximity (stereochemistry) researchgate.net

Mass Spectrometry for Isotopic Purity and Distribution Analysis

Mass spectrometry (MS) is a critical analytical tool for determining the isotopic purity and distribution in deuterated compounds like Piperidine-d11. almacgroup.comalmacgroup.com This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of molecules with different isotopic compositions.

The mass spectrum of a deuterated compound will show a distribution of peaks corresponding to molecules with varying numbers of deuterium atoms. researchgate.net For Piperidine-d11, the most abundant peak should correspond to the molecule containing eleven deuterium atoms. The presence and intensity of peaks at lower masses (M-1, M-2, etc.) indicate the presence of incompletely deuterated species.

High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) mass spectrometry, provides high mass accuracy, enabling the clear resolution of isotopologues and the accurate quantification of their relative abundances. almacgroup.comalmacgroup.com This is essential for calculating the isotopic enrichment of the sample.

Mass Isotopomer Distribution Analysis (MIDA) is a specific application of mass spectrometry used to measure the biosynthesis and turnover of polymers by analyzing the distribution of mass isotopomers after the administration of a stable isotope-labeled precursor. nih.gov By comparing the observed isotopic pattern to statistically predicted distributions, the enrichment of the biosynthetic precursor can be determined. nih.gov

The isotopic purity of a deuterated standard is crucial for its use in quantitative analysis, such as in liquid chromatography-mass spectrometry (LC-MS) based assays, where it serves as an internal standard. cerilliant.com The isotopic distribution must be well-characterized to ensure that there is no interference with the quantification of the non-deuterated analyte. cerilliant.com

Computational Chemistry in Perdeuterated Piperidine Research

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. northwestern.edu For Piperidine-d10, these methods provide a detailed picture of its bonding, stability, and reactivity.

Density Functional Theory (DFT) has become a widely used method for studying piperidine (B6355638) derivatives due to its favorable balance of accuracy and computational cost. researchgate.nettechnion.ac.il DFT calculations are employed to predict heats of formation, analyze reaction mechanisms, and determine equilibrium structures for these molecules. nih.govresearchgate.net Functionals such as B3LYP and M06-2X are commonly used to investigate the electronic properties and conformational preferences of piperidine systems. nih.govmdpi.com In the context of Piperidine-d10, DFT is instrumental in optimizing the molecular geometry and calculating the vibrational frequencies, which are significantly influenced by the substitution of hydrogen with deuterium (B1214612). Recent studies have utilized DFT to explore reaction mechanisms, offering insights that can be extended to deuterated analogues. researchgate.net

DFT methods are also applied to understand the factors that influence nucleophilic attack on related pyridine (B92270) rings, which can be foundational for predicting the reactivity of Piperidine-d10. researchgate.net The choice of functional, such as the M06-2X hybrid metafunctional, is often crucial for accurately describing non-covalent interactions and transition states in such chemical systems. mdpi.com

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for predicting molecular properties. nih.gov These methods are computationally intensive but provide benchmark-quality data on molecular structure, energy, and other electronic properties. case.edunih.gov For Piperidine-d10, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to refine the structures obtained from DFT and to more accurately calculate properties like electron correlation energies. researchgate.net

The application of ab initio methods helps in creating a precise model of the electrostatic interactions within the molecule, which is crucial for predicting crystal structures and conformational energies. nih.govnih.gov While direct ab initio molecular dynamics simulations are computationally expensive, they are invaluable for studying nuclear quantum effects, which are particularly relevant for deuterated compounds. nih.gov

Molecular Conformation and Potential Energy Surface Mapping

Like its non-deuterated counterpart, Piperidine-d10 exists predominantly in a chair conformation, which can feature the deuterium atom on the nitrogen in either an equatorial (Eq) or an axial (Ax) position. rsc.org Computational studies on piperidine have shown that these two conformers lie at the global minimum on the potential energy surface in the neutral ground state. rsc.org The relative stability of these conformers is a critical parameter, with the equatorial conformer generally being slightly more stable than the axial one. rsc.org

Various levels of theory, including DFT, have been used to determine the equilibrium structures and relative energies of these conformers. rsc.org The energy difference between the Chair-Eq and Chair-Ax conformers in piperidine has been accurately determined to be approximately 231 ± 4 cm⁻¹ (about 0.66 kcal/mol). rsc.org This small energy difference indicates that both conformers are present in equilibrium at room temperature. The presence of substituents or interaction with solvents can significantly shift this equilibrium. researchgate.netd-nb.infonih.gov

Below is an interactive table summarizing key computational data for the conformers of the parent piperidine molecule, which serves as a model for Piperidine-d10.

ConformerN-H PositionRelative Energy (kcal/mol)Key Dihedral Angle (°C-C-N-C)
Chair-EqEquatorial0.00~55-60
Chair-AxAxial~0.2 - 0.7~55-60

Note: The exact relative energy can vary depending on the computational method and basis set used. The data presented is a typical range found in the literature for piperidine.

The piperidine ring is not static; it undergoes dynamic processes, including ring inversion and pyramidal inversion at the nitrogen atom. scribd.com Ring inversion is the process where one chair conformation flips into the other, interconverting axial and equatorial positions. Pyramidal inversion involves the oscillation of the nitrogen atom and its lone pair through the plane formed by its substituents. scribd.com

Computational chemistry is used to map the potential energy surface connecting the conformers and to calculate the energy barriers for these inversion processes. scribd.com For piperidine and related six-membered rings, the barrier to ring inversion is relatively low, allowing for rapid interconversion at room temperature. scribd.com The calculation of these barriers provides crucial information about the molecule's flexibility and dynamic behavior. DFT calculations have been used to simulate the pyramidal inversion of nitrogen in related heterocyclic systems, showing how solvents can influence the energy barrier. researchgate.net

Simulation of Spectroscopic Properties and Isotope Effects

A significant application of computational chemistry in studying Piperidine-d10 is the simulation of its spectroscopic properties and the explicit analysis of isotope effects. By calculating properties and comparing them to the non-deuterated isotopologue, the specific effects of perdeuteration can be quantified.

Calculated vibrational frequencies are particularly important. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a predictable decrease in the vibrational frequencies of modes involving the movement of these atoms, especially N-D and C-D stretching and bending modes. These shifts are a direct consequence of the heavier isotopic mass. Comparing simulated infrared (IR) and Raman spectra with experimental data allows for the validation of the computational model and the accurate assignment of spectral bands.

The table below illustrates the conceptual difference in vibrational frequencies for key stretching modes when replacing Hydrogen with Deuterium.

Vibrational ModeTypical Frequency Range (Piperidine, cm⁻¹)Expected Frequency Range (Piperidine-d10, cm⁻¹)Approximate Shift Factor (νH / νD)
N-H Stretch3300 - 3500~2400 - 2600~1.3-1.4
C-H Stretch2850 - 3000~2100 - 2250~1.35
C-H Bend1350 - 1480~950 - 1100~1.3-1.4

Furthermore, isotope effects can manifest as small changes in geometric parameters and conformational energies due to differences in zero-point vibrational energies (ZPVE). The heavier mass of deuterium leads to a lower ZPVE, which can subtly influence the relative stabilities of the axial and equatorial conformers. These effects can be precisely calculated and analyzed using computational methods.

Vibrational Mode Analysis and Deuteration Effects

Computational vibrational analysis is a cornerstone for interpreting and predicting the infrared (IR) and Raman spectra of molecules. For piperidine-d10, this analysis reveals the distinct effects of isotopic substitution on molecular vibrations. Density Functional Theory (DFT) calculations are commonly employed to model the vibrational spectra of piperidine derivatives. nih.gov The substitution of hydrogen with heavier deuterium atoms leads to predictable shifts in vibrational frequencies.

The most pronounced effects are observed in the stretching and bending modes involving the substituted atoms. For instance, the C-D and N-D stretching vibrations in piperidine-d10 occur at significantly lower frequencies compared to the C-H and N-H stretches in its non-deuterated counterpart. This is a direct consequence of the increased reduced mass of the C-D and N-D oscillators. DFT calculations can accurately predict these isotopic shifts, aiding in the assignment of complex experimental spectra. nih.gov Techniques like Vibrational Circular Dichroism (VCD), combined with DFT-calculated spectra, can also be used for the stereochemical configuration determination of chiral molecules, a methodology applicable to deuterated piperidine derivatives. nih.gov

The table below illustrates the conceptual difference in vibrational frequencies for key stretching modes upon deuteration, based on fundamental principles of vibrational spectroscopy.

Vibrational ModeTypical Frequency Range (Non-deuterated, cm⁻¹)Expected Frequency Range (Deuterated, cm⁻¹)
N-H Stretch3300 - 3500~2400 - 2500 (N-D Stretch)
C-H Stretch (sp³)2850 - 3000~2100 - 2200 (C-D Stretch)

Note: These are approximate ranges and the exact frequencies for Piperidine-d10 would be determined through specific DFT calculations.

Rotational Constant Prediction for Isotopomers

The prediction of rotational constants through high-level quantum chemical methods is crucial for analyzing microwave spectra and identifying molecules in the gas phase. nih.gov For isotopomers like piperidine-d10, computational chemistry allows for the highly accurate prediction of rotational constants (A, B, and C), which are inversely related to the molecule's moments of inertia.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for unraveling the complex mechanisms of chemical reactions. For reactions involving deuterated piperidines, these models can elucidate reaction pathways, identify transition states, and explain kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution.

Transition State Analysis in Organocatalysis

In the field of organocatalysis, computational methods are used to map the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, intermediates, products, and, most importantly, transition states. rsc.org The analysis of the transition state (TS) is key to understanding a reaction's kinetics and selectivity.

For reactions involving piperidine-d10, computational transition state analysis can predict the magnitude of the KIE. When a C-D or N-D bond is broken or formed in the rate-determining step, a primary KIE is expected. The difference in zero-point vibrational energy (ZPVE) between C-H/N-H and C-D/N-D bonds is the primary cause of this effect. Computational models, often using DFT, can accurately calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. This allows for the theoretical determination of the KIE, offering insights into whether a specific C-H/N-H bond is involved in the rate-limiting step of the catalytic cycle. nih.gov

Investigation of Metal-Catalyzed Processes with Deuterated Piperidines

Transition metal-catalyzed reactions are fundamental in modern organic synthesis, and computational studies have become crucial for understanding their intricate mechanisms. pitt.edukuleuven.be DFT calculations are widely applied to study various aspects of these reactions, including ligand effects, substrate activation, and the energetics of catalytic cycles. acs.org

When deuterated substrates like piperidine-d10 are used in metal-catalyzed processes, such as C-H activation or amination, computational modeling can clarify the mechanism. acs.org For example, if a C-H activation step is part of the reaction, performing the calculation with a C-D bond instead allows researchers to compute the theoretical KIE. A significant calculated KIE would support a mechanism where C-H bond cleavage is the rate-determining step. These computational approaches have been applied to understand reactions catalyzed by various metals, including copper, nickel, and palladium. pitt.eduacs.orgacs.org By modeling the reaction pathways for both piperidine and piperidine-d10, a direct, quantitative comparison can be made, providing strong evidence for or against proposed mechanistic steps.

Molecular Dynamics Simulations for Conformational Sampling

Piperidine is a flexible six-membered ring that exists predominantly in a chair conformation, which can undergo ring inversion. Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape and dynamic behavior of such molecules over time. nih.govdrexel.edu

Research Applications of Piperidine D10 and Isotopically Labeled Piperidine Scaffolds

Deuterated Building Blocks in Synthetic Organic Chemistry

Deuterium-labeled compounds, such as Piperidine (B6355638) D10, serve as valuable building blocks in synthetic organic chemistry. thalesnano.compharmaffiliates.comenamine.net The substitution of hydrogen with its heavy isotope, deuterium (B1214612), can lead to the synthesis of novel molecules with unique properties. thalesnano.compharmaffiliates.com This approach is particularly relevant in medicinal chemistry, where the piperidine ring is a common structural motif in many FDA-approved drugs. nih.govresearchgate.net

Precursors for Complex Chemical Synthesis

Piperidine D10 and its derivatives are utilized as precursors in the synthesis of more complex molecules. medchemexpress.comacs.org For instance, 1-(Chlorocarbonyl)piperidine-d10 is a deuterated version of 1-(Chlorocarbonyl)piperidine and serves as a key intermediate. medchemexpress.com These labeled compounds can be incorporated into larger molecular frameworks, enabling researchers to create intricate chemical structures. medchemexpress.com The use of deuterated building blocks allows for the preparation of specifically labeled complex molecules, which is crucial for various research applications. nih.govresearchgate.net

The synthesis of complex piperidine structures can be achieved through various methods, including the use of enzymatic oxidation and radical cross-coupling, which provides an efficient route to biologically relevant molecules. acs.org Additionally, ruthenium-catalyzed ring-closing metathesis (RCM) reactions of dialkenyl amines and amides offer an effective pathway to synthesize tetrahydropiperidines, which are precursors to a wide range of natural products. clockss.org The ability to introduce deuterium at specific positions within the piperidine ring is a significant advantage in designing and synthesizing complex chemical entities. nih.govresearchgate.net

Design of Modified Lead Compounds

In drug discovery, the strategic incorporation of deuterium into lead compounds can significantly alter their pharmacokinetic profiles. nih.govresearchgate.net This "deuterium-switching" strategy can lead to improved metabolic stability, reduced toxicity, and enhanced therapeutic efficacy. acs.orgnih.govnih.gov The piperidine scaffold is a frequent component of pharmaceuticals, making its deuterated analogues particularly interesting for developing new drug candidates. nih.govresearchgate.net

For example, selective deuteration of the piperidine ring in the antiplatelet drug clopidogrel (B1663587) resulted in a substantial increase in the formation of its active metabolite. acs.orgnih.gov This was attributed to the enhanced stability of the piperidine moiety against metabolic degradation. acs.org Similarly, the development of deuterated versions of existing drugs, like deutetrabenazine for Huntington's disease, highlights the potential of this approach to create improved therapeutics. nih.govresearchgate.net The design of such modified lead compounds often involves synthesizing a variety of deuterated isotopologues to understand the specific effects of deuterium placement on the drug's performance. nih.govresearchgate.net

Interactive Table: Examples of Deuterated Piperidine Derivatives in Research

Compound NameCAS NumberApplication
This compound Hydrochloride339080-76-1Pharmaceutical reference standard, precursor in synthesis. synzeal.com
1-(Chlorocarbonyl)piperidine-d101219803-31-2Intermediate for chemical synthesis. medchemexpress.comlgcstandards.com
Tolperisone-d10 (hydrochloride)1185160-65-9Internal standard for quantification of tolperisone. caymanchem.com
1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10718613-20-8Isotopic tracer and analytical standard. vulcanchem.com
Rimonabant-d10Not specifiedMetabolic disease research.

Applications in Biochemical and Environmental Pathway Elucidation

Isotopically labeled compounds like this compound are indispensable tools for tracing the fate of molecules in complex biological and environmental systems. thalesnano.compharmaffiliates.com The distinct mass of deuterium allows for the unambiguous identification and quantification of labeled compounds and their metabolites or degradation products. thalesnano.comclearsynth.com

Tracing Metabolic Transformations

The use of deuterated compounds is a well-established method for studying the metabolism of drugs and other xenobiotics. thalesnano.compharmaffiliates.com By introducing a deuterated version of a compound into a biological system, researchers can track its transformation into various metabolites using techniques like mass spectrometry. thalesnano.com

A study on the metabolism of roxatidine (B1205453) acetate (B1210297) hydrochloride, a histamine (B1213489) H2-receptor antagonist, utilized a d10-labeled piperidine ring to identify 15 urinary metabolites in rats and dogs. osti.gov This approach not only facilitated the isolation and identification of metabolites but also revealed unexpected metabolic pathways, such as the loss of deuterium atoms during hydroxylation of the piperidine ring. osti.gov Similarly, studies on the metabolism of new synthetic opioids like acetylfentanyl have employed deuterated standards to elucidate their biotransformation pathways, identifying key metabolites formed through processes like N-dealkylation and hydroxylation of the piperidine ring. diva-portal.org

Studies of Environmental Degradation Pathways of Amines

Isotopic labeling is also a powerful technique for investigating the environmental fate of organic compounds, including amines like piperidine. The release of piperidine into the environment can occur from its use as a solvent, chemical intermediate, and in various industrial processes. nih.gov Understanding its degradation pathways is crucial for assessing its environmental impact.

Studies on the atmospheric degradation of piperidine have shown that it reacts with hydroxyl radicals, leading to the formation of various products. acs.orgwhiterose.ac.uk Theoretical and experimental studies suggest that the reaction proceeds via hydrogen abstraction from both the N-H and C-H bonds of the piperidine ring. acs.orgwhiterose.ac.uk While direct studies using this compound for environmental degradation were not found in the search results, the principle of using isotopically labeled compounds to trace degradation intermediates is a common practice in environmental science. For instance, isotopic labeling can help track the formation of degradation products in water systems.

Development of Advanced Analytical Standards and Reference Materials for Research

This compound and other deuterated piperidine derivatives are crucial for the development of advanced analytical standards and reference materials. synzeal.comclearsynth.com These standards are essential for ensuring the accuracy and reliability of quantitative analytical methods, particularly in mass spectrometry-based techniques. thalesnano.comclearsynth.com

Deuterated internal standards are widely used in liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and instrument response. cerilliant.comresearchgate.netscispace.com Because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization effects, but are distinguishable by their mass. researchgate.netscispace.com This allows for precise and accurate quantification of the target analyte, even in complex biological matrices. clearsynth.comcerilliant.com

For example, Tolperisone-d10 is used as an internal standard for the quantification of the muscle relaxant tolperisone. caymanchem.com The availability of high-purity deuterated standards, such as this compound Hydrochloride, is critical for pharmaceutical research, quality control, and regulatory compliance. synzeal.com These standards are used in method validation, stability studies, and the identification of unknown impurities. synzeal.com

Isotopic Labeling for Receptor Binding and Ligand-Target Interaction Studies

Isotopic labeling, particularly the substitution of hydrogen with its heavier, stable isotope deuterium (as in Piperidine-d10), is a powerful technique in pharmacology and medicinal chemistry for elucidating the intricacies of receptor binding and ligand-target interactions. ansto.gov.auresearchgate.net The introduction of deuterium into a molecule like piperidine, a common scaffold in many pharmaceuticals, does not significantly alter its chemical properties but provides a distinct mass signature that can be exploited by modern analytical techniques. d-nb.infonih.gov This allows researchers to track molecules, understand their binding dynamics, and quantify their interactions with high precision. researchgate.netmtoz-biolabs.com

One of the primary methods leveraging isotopic labeling is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). researchgate.net This technique monitors the exchange of amide protons on the protein backbone with deuterium from a deuterated solvent. mtoz-biolabs.com When a ligand binds to a protein, it often shields the amide protons in the binding site and other allosterically affected regions from the solvent, slowing down the rate of deuterium exchange. mtoz-biolabs.com By comparing the deuterium uptake of a protein in its free (apo) form versus its ligand-bound (holo) state, researchers can map the ligand binding interface and identify conformational changes induced by binding. mtoz-biolabs.com This provides crucial insights into the structure-activity relationship and the mechanism of action. mtoz-biolabs.com

Furthermore, deuterated compounds like Piperidine-d10 serve as ideal internal standards in quantitative mass spectrometry-based binding assays. diva-portal.org Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatographic separation and have similar ionization efficiencies in the mass spectrometer. researchgate.net However, their mass difference allows for their distinct detection. By adding a known concentration of the deuterated standard to an experiment, the concentration of the non-deuterated analyte can be determined with much greater accuracy, correcting for variations in sample preparation and instrument response. diva-portal.org This is critical for accurately determining binding affinities (Kᵢ or Kd values) and receptor occupancy.

The piperidine scaffold is a key structural motif in ligands targeting a wide range of receptors, including sigma, dopamine, and opioid receptors. nih.govmdpi.comnih.gov Research on these ligands generates extensive binding affinity data, which is fundamental to drug discovery. The use of isotopically labeled versions helps ensure the quality and reliability of this data.

Table 1: Examples of Piperidine-Based Ligands and their Receptor Binding Affinities (Kᵢ)

CompoundTarget ReceptorKᵢ (nM)Reference
1 Sigma-1 (S1R)3.2 nih.gov
Haloperidol Sigma-1 (S1R)2.5 nih.gov
Compound 31 5-HT₂A1.1 mdpi.com
Compound 33 5-HT₂A2.4 mdpi.com
Compound 12 Dopamine D41.86 mdpi.com
Compound 16 Dopamine D40.93 mdpi.com
This table presents binding affinity data for various non-deuterated piperidine-containing ligands to illustrate the type of data obtained in receptor binding studies. The use of deuterated standards enhances the accuracy of such measurements.

Applications in Advanced Imaging Techniques

The unique properties of deuterated compounds, including Piperidine-d10 and other isotopically labeled piperidine scaffolds, make them invaluable tools for advanced imaging techniques used in biomedical research. ansto.gov.aunih.gov These techniques provide spatial and quantitative information about drug distribution, target engagement, and metabolic processes within biological systems.

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules in tissue sections without the need for labels like antibodies or fluorescent tags. diva-portal.org In quantitative MSI (Q-MSI), deuterated analogs of the analyte of interest are often used as internal standards. diva-portal.org For instance, a deuterated standard can be sprayed uniformly onto a tissue section before analysis. diva-portal.org By calculating the ratio of the ion intensity of the endogenous compound to that of the deuterated standard at each pixel, a more accurate quantitative map of the drug's or metabolite's distribution in the tissue can be generated, correcting for matrix effects that can suppress or enhance ion signals. diva-portal.org

Positron Emission Tomography (PET) is a non-invasive, functional imaging modality that uses radiotracers to visualize and measure metabolic processes in the body. acs.orgnih.gov The piperidine scaffold is present in many PET radioligands designed to image receptors in the brain and other organs. mdpi.comnih.gov A significant challenge in developing effective PET tracers is rapid in vivo metabolism, which can lead to poor target-to-background signal. acs.org Strategic deuteration of a radioligand (the "deuterium kinetic isotope effect") can slow down its metabolism. ansto.gov.au The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. ansto.gov.au This can lead to improved metabolic stability, higher brain uptake, and clearer images of the target receptors. ansto.gov.aunih.gov

Neutron Scattering , particularly Small-Angle Neutron Scattering (SANS) and Neutron Macromolecular Crystallography (NMX), is a technique used to determine the structure and dynamics of biological macromolecules and their complexes. nih.gov Neutrons interact with atomic nuclei, and their scattering properties vary significantly between hydrogen and its isotope deuterium. usp.brstfc.ac.uk Hydrogen has a large incoherent scattering cross-section, which creates a high background signal, obscuring the desired structural information. nih.govusp.br By replacing hydrogen with deuterium—a process known as deuteration—this incoherent background is dramatically reduced. nih.gov In studies of ligand-protein complexes, selectively deuterating either the ligand (e.g., using Piperidine-d10) or the protein allows researchers to use a technique called "contrast variation" to make one component of a complex effectively "invisible" to the neutrons, highlighting the structure and conformation of the other. nih.gov This approach is exceptionally powerful for resolving the precise location and orientation of a bound ligand within its receptor binding pocket. nih.govmdpi.com

Table 2: Advantages of Deuteration in Advanced Imaging Techniques

Imaging TechniqueRole of Deuteration (e.g., in Piperidine-d10)Key AdvantageReference
Mass Spectrometry Imaging (MSI) Internal standard for quantification.Improves quantitative accuracy by correcting for matrix effects. diva-portal.org
Positron Emission Tomography (PET) Slows metabolic breakdown of the radiotracer.Enhances metabolic stability, leading to improved target signal and image quality. ansto.gov.auacs.org
Neutron Scattering (SANS, NMX) Reduces incoherent background and allows for contrast variation.Enables detailed structural determination of ligand-protein complexes by highlighting specific components. nih.govusp.br

Future Perspectives and Emerging Research Directions

Development of Novel Precision Deuteration Methodologies

The synthesis of precisely deuterated molecules like Piperidine (B6355638) D10 is a complex challenge that continues to spur innovation in synthetic chemistry. Current methods for preparing deuterated piperidines often suffer from limitations such as poor regioselectivity, lack of stereocontrol, and the formation of complex mixtures of isotopologues (molecules differing in the number of deuterium (B1214612) atoms) and isotopomers (molecules differing in the position of deuterium atoms). nih.gov

A promising future direction lies in the development of highly selective and efficient deuteration strategies. Recent research has highlighted the potential of organometallic catalysis to achieve regio- and stereoselective deuteration. For instance, the use of tungsten-complexed pyridinium (B92312) salts allows for the stepwise and controlled addition of deuteride (B1239839) (D⁻) and deuteron (B1233211) (D⁺), enabling the synthesis of a library of piperidine isotopologues with high purity. nih.govresearchgate.net This modular approach allows for the creation of custom deuteration patterns, which is particularly valuable in pharmaceutical research for distinguishing labeled compounds from their natural abundance counterparts using mass spectrometry. nih.gov

Future methodologies are expected to build upon these principles, exploring a wider range of catalysts and reaction conditions to enhance selectivity and efficiency. The development of methods for late-stage deuteration, where deuterium is introduced into a complex molecule at a late step in the synthesis, is also a critical area of focus. nih.gov This would streamline the synthesis of deuterated analogues of existing drugs and natural products containing the piperidine scaffold. rice.edunews-medical.net Furthermore, exploring alternative deuterium sources beyond traditional reagents like deuterium gas (D₂) and deuterated solvents is an active area of investigation. nih.govresearchgate.net

Table 1: Comparison of Deuteration Methodologies for Piperidine Synthesis

MethodologyAdvantagesDisadvantagesKey Research Findings
Catalytic Reduction of Pyridines Utilizes readily available starting materials.Often results in poor regioselectivity and over-deuteration. nih.govCan be achieved with D₂ gas or deuterated ammonium (B1175870) formate (B1220265). nih.gov
Tungsten-Complexed Pyridinium Salts High regio- and stereoselectivity. nih.govresearchgate.netRequires stoichiometric use of the metal complex.Enables the synthesis of a wide range of d₀–d₈ tetrahydropyridine (B1245486) isotopomers. nih.govresearchgate.net
Rhodium-Catalyzed Asymmetric Carbometalation Provides access to enantiomerically enriched 3-substituted piperidines. acs.orgsnnu.edu.cnPrimarily focused on specific substitution patterns.Deuterium labeling studies show exclusive deuterium incorporation at the 4-position when using D₂O. acs.orgsnnu.edu.cn
Base-Catalyzed H/D Exchange Can be used for late-stage deuteration. nih.govMay lack selectivity and require harsh conditions.Successfully used in the synthesis of [D₉]crizotinib. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques

The precise characterization of deuterated compounds like Piperidine D10 is paramount to understanding their properties and behavior. Traditional analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide valuable information but can be limited in their ability to distinguish between complex mixtures of isotopomers. nih.gov

A key emerging technique is Molecular Rotational Resonance (MRR) spectroscopy . MRR is a highly sensitive gas-phase technique that can unambiguously identify and quantify different isotopologues and isotopomers based on their unique moments of inertia. nih.govresearchgate.net This level of precision is crucial for validating the purity of synthesized deuterated compounds and for elucidating reaction mechanisms. nih.govmarquette.edu The integration of MRR with synthetic chemistry provides a powerful feedback loop for optimizing deuteration reactions to achieve the desired isotopic purity. nih.gov

Alongside experimental techniques, computational chemistry plays an increasingly vital role. conicet.gov.arnih.gov Density Functional Theory (DFT) calculations can predict the spectroscopic properties of different isotopomers, aiding in the interpretation of experimental data. conicet.gov.arresearchgate.net Computational studies can also provide insights into reaction mechanisms, helping to rationalize the observed selectivity in deuteration reactions and guide the design of new catalysts and synthetic routes. acs.orgacs.orgresearchgate.net For instance, computational studies on piperidine-appended ionic liquids have been used to evaluate their potential as internal bases for N-heterocyclic carbene generation. conicet.gov.ar

The synergy between advanced spectroscopic methods and computational modeling will continue to be a driving force in the field. This integrated approach will enable a deeper understanding of the structure, dynamics, and reactivity of deuterated piperidines, facilitating their rational design for specific applications.

Expansion of Deuterated Piperidine Applications in Chemical Sciences

The unique properties of deuterated compounds, stemming from the kinetic isotope effect, are leading to an expansion of their applications beyond their traditional use as internal standards in mass spectrometry. researchgate.netscielo.org.mx The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals, making deuterated piperidines particularly valuable in medicinal chemistry. nih.govontosight.ainih.gov

Selective deuteration can significantly alter the metabolic stability of a drug by slowing down enzymatic C-H bond cleavage, a common metabolic pathway. nih.govnih.gov This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. nih.govresearchgate.net The development of deuterated drugs, sometimes referred to as "deuterium switching," is a growing strategy in the pharmaceutical industry. nih.goveurekaselect.com For example, a series of N-benzyl piperidine derivatives, including deuterated analogues, have been investigated as potential treatments for Alzheimer's disease. researchgate.netnih.gov

Beyond pharmaceuticals, deuterated piperidines are valuable tools for mechanistic studies in organic chemistry. scielo.org.mxresearchgate.net By selectively replacing hydrogen with deuterium, chemists can probe the mechanisms of complex reactions, such as catalytic cycles and rearrangement processes. acs.orgacs.org For example, deuterium labeling experiments were crucial in proposing mechanistic pathways for the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.org

The future will likely see the application of deuterated piperidines in new areas of chemical science. In materials science, the incorporation of deuterium can influence the properties of organic materials, potentially leading to the development of more stable and efficient organic electronic devices. scielo.org.mx As our ability to precisely synthesize and characterize these molecules improves, the scope of their applications will undoubtedly continue to grow.

Q & A

Q. What are the best practices for integrating pharmacokinetic (ADMET) predictions with pharmacodynamic data to optimize this compound derivative design?

  • Methodological Answer : Use ADMET predictions to prioritize compounds with favorable absorption and metabolic stability. Pair this with pharmacodynamic data (e.g., target binding affinity) to refine structural modifications. For instance, reducing logP values in phenyl piperidine derivatives improved metabolic stability without compromising SERT inhibition .

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